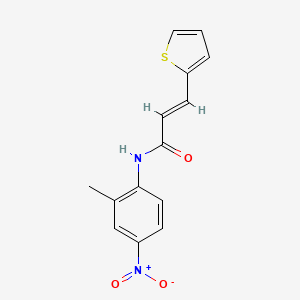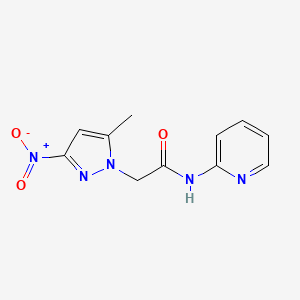
N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide, also known as MNTA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. In particular, N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide can induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression. In vivo studies have shown that N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide can inhibit tumor growth and reduce bacterial and fungal infections. However, further studies are needed to fully understand the biochemical and physiological effects of N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide.
Advantages and Limitations for Lab Experiments
N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide has several advantages for lab experiments, including its ease of synthesis, low cost, and diverse applications. However, N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and effects.
Future Directions
There are several future directions for the study of N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide. One direction is the development of novel materials based on N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide for applications in electronics and photonics. Another direction is the optimization of N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide as a therapeutic agent for the treatment of cancer, bacterial and fungal infections, and other diseases. Additionally, further studies are needed to fully understand the mechanism of action and effects of N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide, as well as its potential toxicity and safety.
Synthesis Methods
N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide can be synthesized through a simple and efficient method using commercially available reagents. The synthesis involves the reaction of 2-methyl-4-nitroaniline with 2-thiophenecarboxaldehyde in the presence of acetic acid and ethanol. The resulting product is then treated with acryloyl chloride to yield N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide.
Scientific Research Applications
N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide has been shown to exhibit anticancer, antibacterial, and antifungal activities. In materials science, N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide has been used as a building block for the synthesis of novel materials with unique properties. In organic electronics, N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide has been employed as a hole-transporting material in organic light-emitting diodes.
properties
IUPAC Name |
(E)-N-(2-methyl-4-nitrophenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-10-9-11(16(18)19)4-6-13(10)15-14(17)7-5-12-3-2-8-20-12/h2-9H,1H3,(H,15,17)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQWELNPJTYWAK-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5314423.png)
![4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride](/img/structure/B5314430.png)
![N-{2-[1-(2-cyanobenzyl)piperidin-3-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B5314436.png)
![3-(2-fluorophenyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5314439.png)
![6-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5314445.png)

![2-(2-furyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5314464.png)
![5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5314475.png)
![3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5314476.png)
![(3aS*,6aR*)-5-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-3-[3-(4-fluorophenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5314484.png)
![1-butyl-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5314485.png)
![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol](/img/structure/B5314491.png)
![4-(2-methyl-5-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5314492.png)
![N-[1-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)propyl]-3-methoxyaniline](/img/structure/B5314510.png)